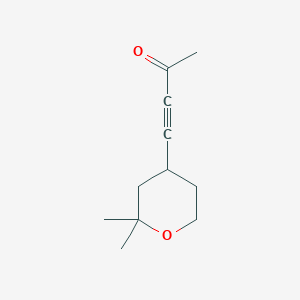
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one is a chemical compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.244 g/mol . It is characterized by the presence of an oxane ring and a butynone group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one typically involves the reaction of 4-(2,2-dimethyloxan-4-yl)but-3-yn-2-ol with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. Detailed studies on its mechanism of action are limited, but it is believed to influence metabolic pathways through its unique structure .
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyloxan-2-one: This compound shares the oxane ring but lacks the butynone group, making it less reactive in certain chemical reactions.
4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-ol: This compound is closely related and can be used as a precursor in the synthesis of 4-(2,2-Dimethyloxan-4-yl)but-3-yn-2-one.
Uniqueness
This compound is unique due to its combination of an oxane ring and a butynone group, which imparts specific chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
90262-26-3 |
|---|---|
Fórmula molecular |
C11H16O2 |
Peso molecular |
180.24 g/mol |
Nombre IUPAC |
4-(2,2-dimethyloxan-4-yl)but-3-yn-2-one |
InChI |
InChI=1S/C11H16O2/c1-9(12)4-5-10-6-7-13-11(2,3)8-10/h10H,6-8H2,1-3H3 |
Clave InChI |
MZLGBDOOJAADJG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C#CC1CCOC(C1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [5-(9-iodononyl)thiophen-2-yl]acetate](/img/structure/B14370619.png)
![4-[(E)-(5-Methyl-1,3,4-thiadiazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B14370624.png)
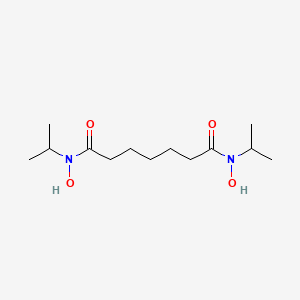
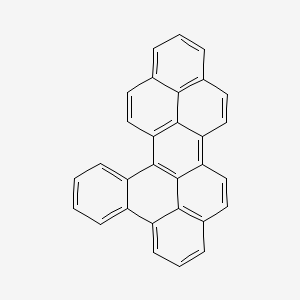
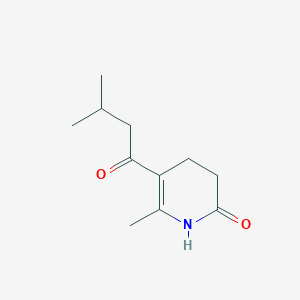
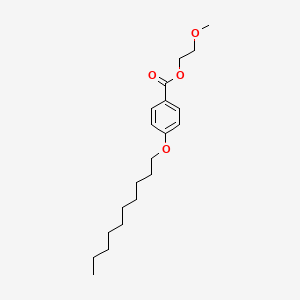
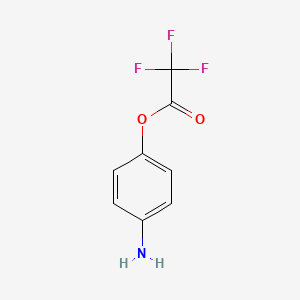
![9-Oxabicyclo[6.1.0]non-4-en-3-ol](/img/structure/B14370658.png)
![Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate](/img/structure/B14370665.png)
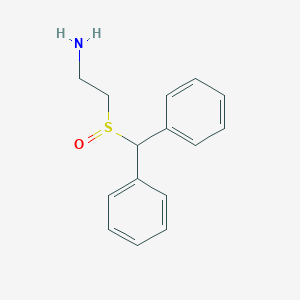
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B14370681.png)
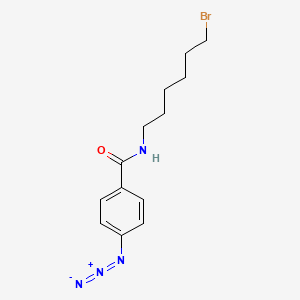
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)
